O-Demethylpaulomycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

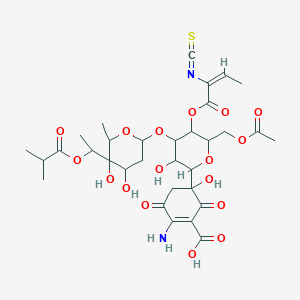

O-Demethylpaulomycin B, also known as this compound, is a useful research compound. Its molecular formula is C32H42N2O17S and its molecular weight is 758.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

O-Demethylpaulomycin B is a secondary metabolite isolated from Streptomyces paulus strain 273, structurally related to paulomycins A and B . Key reactive sites include:

-

Sulfur-containing groups : The presence of a sulfur atom in its molecular formula suggests potential thiol- or sulfide-mediated reactivity.

-

Hydroxyl and carbonyl groups : Multiple oxygen atoms in the structure imply susceptibility to oxidation, reduction, or nucleophilic substitution.

Hydrogen Sulfide Adduct Formation

This compound and its analogs form stable hydrogen sulfide (H~2~S) adducts, such as U-77,803 (C~33~H~46~N~2~O~17~S~2~) . This reaction likely involves:

-

Nucleophilic attack by H~2~S at electrophilic centers (e.g., α,β-unsaturated carbonyl systems).

-

Radical-mediated addition under fermentation conditions.

| Adduct | Molecular Formula | Key Modification |

|---|---|---|

| U-77,803 | C~33~H~46~N~2~O~17~S~2~ | Addition of H~2~S to paulomycin B |

Degradative Reactions

Structural elucidation via degradative studies revealed:

-

Acid/Base Hydrolysis : Cleavage of glycosidic or ester bonds under acidic/basic conditions to yield smaller fragments for NMR analysis .

-

Oxidative Degradation : Susceptibility to peroxides or metal-catalyzed oxidation due to hydroxyl groups.

Antibacterial Activity and Redox Interactions

While not a direct chemical reaction, this compound’s bioactivity likely involves:

-

Metal Chelation : Interaction with iron or copper ions to generate reactive oxygen species (ROS) .

-

Enzyme Inhibition : Binding to bacterial enzymes via hydrogen bonding or covalent modifications.

Spectroscopic Characterization

Key techniques used to infer reactivity:

-

¹H/¹³C NMR : Identified hydroxyl protons and sulfur-linked carbons, indicating potential sites for electrophilic substitution .

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirmed molecular weight and fragmentation patterns consistent with sulfur-containing adducts .

Comparative Reactivity with Paulomycins

| Property | Paulomycin B | This compound |

|---|---|---|

| Molecular Formula | C~33~H~46~N~2~O~17~S~ | C~32~H~42~N~2~O~17~S~ |

| Key Functional Groups | Methyl ether | Free hydroxyl |

| Adduct Stability | Moderate | Higher (due to H-bonding) |

The absence of a methyl group in this compound increases polarity, enhancing solubility in aqueous systems and altering reactivity in nucleophilic environments .

Limitations and Research Gaps

-

Detailed kinetic data (e.g., reaction rates, activation energies) are unavailable in published literature.

-

Synthetic routes or catalytic modifications remain unexplored.

Eigenschaften

CAS-Nummer |

113592-08-8 |

|---|---|

Molekularformel |

C32H42N2O17S |

Molekulargewicht |

758.7 g/mol |

IUPAC-Name |

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |

InChI-Schlüssel |

VUSAGQZKPBHCGW-FRKPEAEDSA-N |

SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Isomerische SMILES |

C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |

Kanonische SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |

Synonyme |

O-demethylpaulomycin B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.